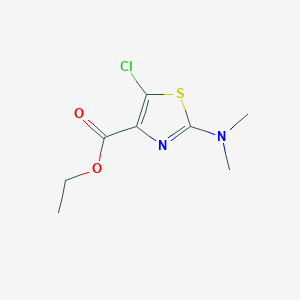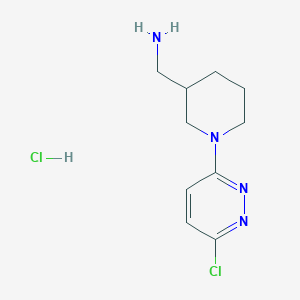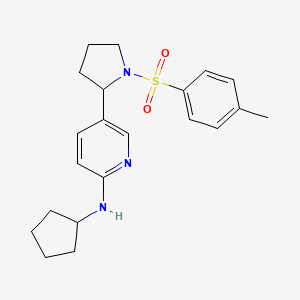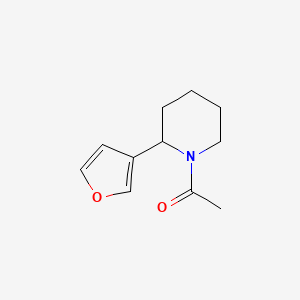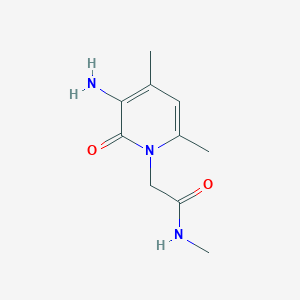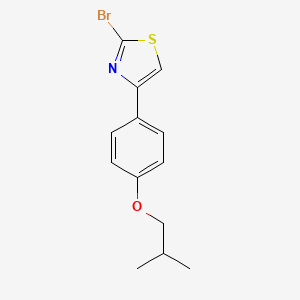
tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H20N2O2S It is a derivative of pyrrolidine and pyridine, featuring a thioxo group and a tert-butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the thioxo group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
化学反应分析
Types of Reactions
tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester or other groups are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thioxo group can form covalent bonds with active site residues, altering the function of the target protein. Additionally, the pyrrolidine and pyridine rings can engage in non-covalent interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: Similar structure but with an oxo group instead of a thioxo group.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Different functional groups but shares the tert-butyl ester and pyrrolidine ring.
Uniqueness
The presence of the thioxo group in tert-Butyl 2-(2-thioxo-1,2-dihydropyridin-3-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C14H20N2O2S |
|---|---|
分子量 |
280.39 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2S/c1-14(2,3)18-13(17)16-9-5-7-11(16)10-6-4-8-15-12(10)19/h4,6,8,11H,5,7,9H2,1-3H3,(H,15,19) |
InChI 键 |
NBIXLGLBDKUDRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CNC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





